2-(3,5-Dimethoxybenzoyl)-3-methylpyridine
Description
2-(3,5-Dimethoxybenzoyl)-3-methylpyridine is a pyridine derivative featuring a 3-methyl substituent on the pyridine ring and a 3,5-dimethoxybenzoyl group at the 2-position. The 3-methyl group’s position is critical, as regioselective synthesis under ambient conditions favors 3-methylpyridine over 2- or 4-isomers due to electronic and steric factors .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-4-6-16-14(10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATASHCHDUBFEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxybenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxybenzoyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylpyridines with various functional groups.
Scientific Research Applications
2-(3,5-Dimethoxybenzoyl)-3-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxybenzoyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their properties are summarized below:
Substituent Impact :
- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxybenzoyl group (electron-donating) in the target compound contrasts with the difluorobenzoyl group (electron-withdrawing) in its fluoro analog . This difference influences reactivity; for example, methoxy groups enhance resonance stabilization, whereas fluorine increases electrophilicity.
- Chloromethyl Derivatives : Compounds like 2-(chloromethyl)-3-methylpyridine hydrochloride exhibit higher reactivity for nucleophilic substitution, making them versatile intermediates .
Physicochemical Properties
- Molecular Weight : The difluoro analog has a lower molecular weight (233.22 g/mol) than the dimethoxy target (~257.22 g/mol), reflecting the mass difference between fluorine and methoxy groups .
- Purity and Storage : The difluoro analog is reported at 97% purity with specific storage guidelines for laboratory use, suggesting stringent handling requirements compared to pharmaceutical-grade compounds .
Data Table: Key Comparative Properties
Research Findings and Implications
- Regioselectivity : The 3-methyl group’s position is thermodynamically favored in pyridine derivatives, as demonstrated by ambient-temperature synthesis of 3-methylpyridine over other isomers .
- Structural Similarity : Compounds with methoxy or alkoxy substituents (e.g., A303905) show higher similarity scores (0.89) to the target, emphasizing the role of ether functionalities in mimicking its properties .
- Safety and Handling : Laboratory-grade analogs like the difluoro compound require restricted use, whereas pharmaceutical-targeted derivatives may undergo rigorous purity testing .
Biological Activity
2-(3,5-Dimethoxybenzoyl)-3-methylpyridine is an organic compound belonging to the class of benzoylpyridines. Its unique structure, characterized by a benzoyl group with two methoxy substituents and a methyl group on the pyridine ring, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.
Enzyme Interactions
Research indicates that this compound interacts with several enzymes, particularly glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It may act as an inhibitor or modulator of this enzyme, which plays a crucial role in glycolysis. Such interactions can influence metabolic pathways and cellular energy production.
Cellular Effects
The compound has been observed to affect cell signaling pathways significantly. Studies show that it can modulate the activity of key signaling molecules involved in cell proliferation and apoptosis. For instance:
- Cell Proliferation : It influences pathways that promote or inhibit cell division.
- Apoptosis : The compound may induce programmed cell death in certain cancer cells, highlighting its potential as an anticancer agent.
Biological Activity Evaluation
Recent studies have evaluated the antimicrobial and antioxidant properties of this compound. The following table summarizes findings related to its biological activity:
| Activity Type | Tested Organisms | Results |
|---|---|---|
| Antimicrobial | Escherichia coli, Staphylococcus aureus | Moderate inhibitory effects observed |
| Antioxidant | DPPH assay | Significant free radical scavenging ability |
| Cytotoxicity | Various cancer cell lines | Induced apoptosis at higher concentrations |
Case Studies
- Antimicrobial Activity : A study screened this compound against several pathogenic bacteria and fungi. Results indicated moderate activity against E. coli and S. aureus, suggesting potential for development into an antimicrobial agent .
- Cytotoxic Effects : In vitro tests demonstrated that the compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to its ability to modulate apoptotic signaling pathways .
The biological activity of this compound is primarily mediated through its binding interactions with specific biomolecules:
- Enzyme Inhibition : The compound binds to the active sites of enzymes like GAPDH, leading to inhibition of their catalytic functions.
- Signaling Modulation : It influences critical signaling pathways by interacting with proteins involved in cell growth and death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
